Dracoflavan C1
Overview
Description
Molecular Structure Analysis
Dracoflavan C1 has a molecular formula of C33H30O6 . It contains a total of 75 bonds, including 45 non-H bonds, 24 multiple bonds, 4 rotatable bonds, 24 aromatic bonds, 7 six-membered rings, 1 eight-membered ring, 3 ten-membered rings, 2 twelve-membered rings, 1 aromatic hydroxyl, and 5 ethers (aromatic) .Physical And Chemical Properties Analysis
This compound is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It has a molecular weight of 522.6 g/mol .Scientific Research Applications
Inhibition of Pancreatic α-Amylase
Dracoflavan C1, and its related compounds like dracoflavan B, have been found to act as selective noncompetitive inhibitors of pancreatic α-amylase. This inhibition is particularly interesting because these compounds do not significantly inhibit bacterial or fungal α-amylase, nor mammalian α-glucosidase, indicating a specific action on pancreatic enzymes. Such specificity could have implications in research areas like diabetes and metabolic syndrome where the modulation of carbohydrate digestion is critical (Toh et al., 2015).
Flavonoid Content and Anticancer Properties
Recent research has uncovered new flavonoids in Daemonorops draco, the source of this compound. Some of these compounds have demonstrated modest cytotoxic activity against specific cancer cell lines, which suggests potential applications in cancer research. This discovery adds to the growing body of evidence that flavonoids can have a variety of biological activities, including anticancer effects (Wang et al., 2020).
Anti-Staphylococcal Biofilm Activity
Research on Dracaena draco L. ssp. draco, another source of dracoflavan-related compounds, has shown that acetonic extracts containing flavonoids like this compound have significant activity in preventing biofilm formation by Staphylococcus aureus. This anti-staphylococcal biofilm activity is particularly relevant in the context of antibiotic resistance and the need for new approaches to treat bacterial infections (Stefano et al., 2014).
Biosynthesis Pathways in Plant Species
Understanding the biosynthesis of compounds like this compound is essential for potential applications in biotechnology and pharmacology. Research on species like Croton draco has provided valuable insights into the pathways and key enzymes involved in the synthesis of similar compounds. Such knowledge can facilitate the development of methods for the sustainable production of these bioactive compounds (Canedo-Téxon et al., 2019).
Chemical Composition and Pharmacological Effects
Investigations into the chemical composition of traditional medicines like Draconis Sanguis, which contains this compound, have revealed a complex array of flavonoids. Understanding the pharmacological effects of these compounds, including their anti-inflammatory and pro-proliferative properties, is crucial for developing new therapeutic agents (Zhao et al., 2023).
Safety and Hazards
properties
IUPAC Name |
(1R,5S,13S)-9,19-dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaen-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30O6/c1-19-24(34)16-27-29(31(19)36-3)23-18-33(38-27,21-12-8-5-9-13-21)39-28-17-26(35-2)22-14-15-25(37-32(22)30(23)28)20-10-6-4-7-11-20/h4-13,16-17,23,25,34H,14-15,18H2,1-3H3/t23-,25+,33+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQBRLKTMULEGI-WLMIVILTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC3(CC2C4=C5C(=C(C=C4O3)OC)CCC(O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@]3(C[C@H]2C4=C5C(=C(C=C4O3)OC)CC[C@H](O5)C6=CC=CC=C6)C7=CC=CC=C7)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10941233 | |
Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
194794-49-5 | |
Record name | Dracoflavan C1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194794495 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,13-Dimethoxy-12-methyl-2,8-diphenyl-3,4-dihydro-2H,8H,14H-8,14-methano-1,7,9-trioxabenzo[6,7]cycloocta[1,2-a]naphthalen-11-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10941233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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